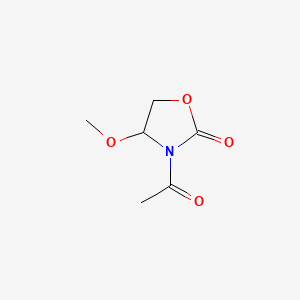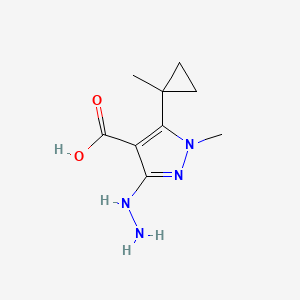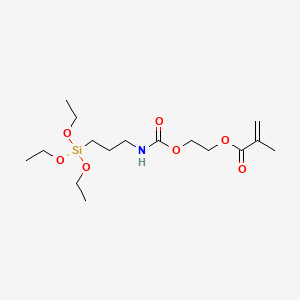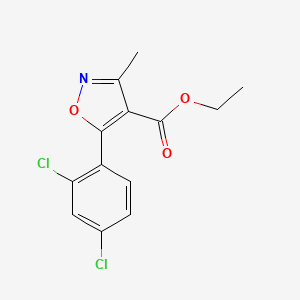
POLY(4-HYDROXY BENZOIC ACID-CO-ETHYLENE TEREPHTHALATE)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poly(4-hydroxy benzoic acid-co-ethylene terephthalate): is a liquid crystalline copolyester composed of 4-hydroxybenzoic acid and ethylene terephthalate units. This compound is known for its unique combination of properties, including high thermal stability, mechanical strength, and chemical resistance. It is widely used in various industrial applications, particularly in the production of high-performance materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) is typically synthesized through a polycondensation reaction. The reaction involves the esterification of 4-hydroxybenzoic acid and ethylene terephthalate in the presence of a catalyst, such as antimony trioxide or titanium dioxide. The reaction is carried out at elevated temperatures, typically between 250-300°C, under reduced pressure to remove the by-products, such as water or methanol .
Industrial Production Methods: In industrial settings, the production of poly(4-hydroxy benzoic acid-co-ethylene terephthalate) involves continuous polymerization processes. The raw materials are fed into a reactor, where they undergo esterification and polycondensation reactions. The resulting polymer is then extruded, cooled, and pelletized for further processing .
Análisis De Reacciones Químicas
Types of Reactions: Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized in the presence of strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions, such as the presence of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols and other reduction products.
Substitution: Nitro or sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) has a wide range of scientific research applications, including:
Chemistry: Used as a high-performance material in the synthesis of advanced composites and nanomaterials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Mecanismo De Acción
The mechanism of action of poly(4-hydroxy benzoic acid-co-ethylene terephthalate) is primarily based on its unique molecular structure. The copolyester forms a liquid crystalline phase, which imparts high thermal stability and mechanical strength. The molecular targets and pathways involved include:
Thermal Stability: The rigid aromatic rings and strong intermolecular interactions contribute to the high thermal stability of the polymer.
Mechanical Strength: The liquid crystalline phase and strong intermolecular forces provide excellent mechanical properties.
Chemical Resistance: The presence of aromatic rings and ester linkages enhances the chemical resistance of the polymer.
Comparación Con Compuestos Similares
Poly(4-hydroxy benzoic acid-co-ethylene terephthalate) can be compared with other similar compounds, such as:
Polyethylene terephthalate (PET): While PET is widely used for its excellent mechanical properties and chemical resistance, poly(4-hydroxy benzoic acid-co-ethylene terephthalate) offers superior thermal stability and liquid crystalline properties.
Poly(4-vinylphenol): This polymer has similar aromatic content but lacks the liquid crystalline phase and high thermal stability of poly(4-hydroxy benzoic acid-co-ethylene terephthalate).
Poly(3,4-ethylenedioxythiophene)-poly(styrenesulfonate): Known for its electrical conductivity, this polymer differs significantly in its applications compared to poly(4-hydroxy benzoic acid-co-ethylene terephthalate).
Propiedades
Número CAS |
125300-07-4 |
|---|---|
Fórmula molecular |
C39H55N6O10P |
Peso molecular |
798.875 |
Nombre IUPAC |
[(2R,3S)-4-amino-3-[[(2S)-3-hydroxy-2-[[(2S)-2-[(6-oxo-6-phenylhexanoyl)amino]-3-[3-(8-phenyloctyl)imidazol-4-yl]propanoyl]amino]propanoyl]amino]-4-oxobutan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C39H55N6O10P/c1-28(55-56(52,53)54)36(37(40)49)44-39(51)33(26-46)43-38(50)32(42-35(48)22-14-13-21-34(47)30-19-11-7-12-20-30)24-31-25-41-27-45(31)23-15-5-3-2-4-8-16-29-17-9-6-10-18-29/h6-7,9-12,17-20,25,27-28,32-33,36,46H,2-5,8,13-16,21-24,26H2,1H3,(H2,40,49)(H,42,48)(H,43,50)(H,44,51)(H2,52,53,54)/t28-,32+,33+,36+/m1/s1 |
Clave InChI |
DOUOYAQBFIVADP-SYFRPQKZSA-N |
SMILES |
CC(C(C(=O)N)NC(=O)C(CO)NC(=O)C(CC1=CN=CN1CCCCCCCCC2=CC=CC=C2)NC(=O)CCCCC(=O)C3=CC=CC=C3)OP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)
![Benzo[a]heptalene Acetamide Derivative;](/img/structure/B570924.png)

![2H-Pyrido[3,2-e][1,2]oxazine](/img/structure/B570930.png)


![2-Methyloxazolo[4,5-c]pyridin-7-amine](/img/structure/B570935.png)

![2-[Dimethyl(4-vinylphenyl)silyl]pyridine](/img/structure/B570939.png)

